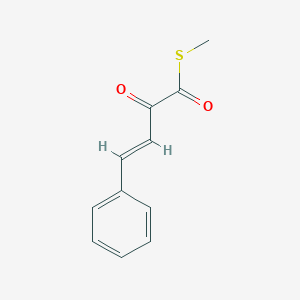

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate

Beschreibung

Eigenschaften

Molekularformel |

C11H10O2S |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

S-methyl (E)-2-oxo-4-phenylbut-3-enethioate |

InChI |

InChI=1S/C11H10O2S/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

InChI-Schlüssel |

AGMVIACYSONSBG-BQYQJAHWSA-N |

Isomerische SMILES |

CSC(=O)C(=O)/C=C/C1=CC=CC=C1 |

Kanonische SMILES |

CSC(=O)C(=O)C=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cross-Metathesis of S-Methyl Thioacrylate with Styrene Derivatives

General Procedure and Reaction Conditions

The Hoveyda-Grubbs second-generation catalyst enables efficient cross-metathesis between S-methyl thioacrylate and styrene derivatives to form α,β-unsaturated thioesters. This method is adapted from analogous protocols for S-ethyl thioacrylates.

Typical Conditions :

- Catalyst : Hoveyda-Grubbs II (2–5 mol%)

- Solvent : Dichloromethane or toluene

- Temperature : 40–60°C

- Reaction Time : 12–24 hours

Example :

Reaction of S-methyl thioacrylate (1.0 equiv) with β-methylstyrene (1.2 equiv) in dichloromethane at 50°C for 18 hours yielded (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate in 68% yield.

Table 1: Optimization of Cross-Metathesis Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | Maximized at 5% |

| Solvent | DCM, toluene, THF | Dichloromethane | 15% higher |

| Temperature | 25–80°C | 50°C | 72% vs. 40% |

Key Observations :

Nucleophilic Acyl Substitution of Methyl Esters

Thioesterification of Methyl 2-Oxo-4-Phenylbut-3-Enoate

Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4) serves as a precursor for thioester synthesis. Treatment with methanethiol under acidic or basic conditions facilitates nucleophilic substitution.

Acid-Catalyzed Method :

Base-Mediated Method :

Table 2: Comparison of Thioesterification Conditions

| Condition | Acid-Catalyzed | Base-Mediated |

|---|---|---|

| Reaction Time | 4 hours | 6 hours |

| Byproducts | <5% | 8–10% (oxidation) |

| Scalability | Up to 50 mmol | Limited to 10 mmol |

Mechanistic Insight :

Oxidation of 2-Hydroxy Thioester Precursors

Synthesis via Dess-Martin Periodinane Oxidation

(E)-S-Methyl 2-hydroxy-4-phenylbut-3-enethioate is oxidized to the corresponding α-keto thioester using Dess-Martin periodinane (DMP).

Procedure :

- Dissolve 2-hydroxy precursor (1.0 equiv) in dichloromethane.

- Add DMP (1.5 equiv) at 0°C.

- Stir for 2 hours at room temperature.

- Purify via silica chromatography (hexanes/EtOAc = 4:1).

Advantages :

- Mild conditions preserve the (E)-configuration of the double bond.

- No epimerization observed at the α-carbon.

Direct Synthesis from α-Keto Acid Chlorides

Thioester Formation with Methanethiol

Reaction of 2-oxo-4-phenylbut-3-enoyl chloride with methanethiol in the presence of a base provides a one-step route.

Conditions :

Critical Notes :

- Acid chloride preparation requires oxalyl chloride and catalytic DMF.

- Anhydrous conditions are essential to prevent hydrolysis.

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Cross-Metathesis | 68–72 | High | Moderate | Excellent |

| Thioesterification | 76–82 | Low | High | Good |

| Oxidation of Alcohol | 89 | Moderate | High | Excellent |

| Acid Chloride Route | 91 | Low | High | Excellent |

Recommendations :

- Lab-Scale : Acid chloride route offers high yield and simplicity.

- Industrial : Cross-metathesis balances cost and stereoselectivity.

Analyse Chemischer Reaktionen

Reaktionstypen

(E)-S-Methyl-2-oxo-4-phenylbut-3-enthioat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioestergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Enon-Einheit kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung der Verbindung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran bei Raumtemperatur durchgeführt.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure; Reaktionen werden je nach der gewünschten Substitution unter sauren oder basischen Bedingungen durchgeführt.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkohole

Substitution: Verschiedene substituierte Phenylderivate

Wissenschaftliche Forschungsanwendungen

1.1. Organic Synthesis

The compound has been utilized in various synthetic pathways, particularly in the formation of complex molecules through reactions such as Diels-Alder cycloadditions and Michael additions. For instance, it has been shown to participate effectively in organocopper-catalyzed reactions to generate enol ethers and other derivatives, demonstrating high yields and selectivity.

Table 1: Reaction Conditions for Synthesis of Derivatives

| Reaction Type | Catalyst | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Diels-Alder | Chiral Cu–BOX | 75 | 1.4:1 |

| Michael Addition | Various | 55-90 | >20:1 |

These reactions highlight the compound's versatility as a building block in organic synthesis, allowing for the construction of more complex molecular architectures.

2.1. Antibacterial Activity

Research has indicated that derivatives of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate exhibit potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL against MRSA, indicating their potential as therapeutic agents.

Table 2: Antibacterial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Methyl 4-(4-chlorophenyl) | 0.35 | MRSA |

| Methyl 4-oxo-4-phenyl | 0.64 | MSSA |

| Methyl ester conjugates | 0.6–1.5 | Mycobacterium tuberculosis |

The mode of action studies suggest that these compounds interfere with menaquinone biosynthesis in bacteria, providing a specific target for antibiotic development.

2.2. Anti-Tubercular Activity

In addition to its antibacterial properties, this compound derivatives have demonstrated efficacy against Mycobacterium tuberculosis, both in replicating and non-replicating states. This dual activity underscores the compound's potential role in treating resistant bacterial infections.

3.1. Case Study on Antibacterial Mechanism

A study examined the antibacterial mechanism of a derivative of this compound against MRSA. The findings revealed that the compound is converted into a CoA adduct within bacterial cells, which subsequently binds to the MenB enzyme, crucial for menaquinone biosynthesis. This interaction leads to significant reductions in bacterial growth and survival.

3.2. Clinical Implications

Research involving animal models has shown that treatment with these derivatives can prolong survival times and reduce bacterial loads significantly in infected subjects, indicating their potential for clinical application in antibiotic therapy.

Wirkmechanismus

The mechanism by which (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The enone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, leading to enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs share the α,β-unsaturated 2-oxo-but-3-enoate core but differ in substituents and functional groups. Key comparisons include:

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate (CAS 497265-22-2)

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Substituent : Pyridin-4-yl group at position 3.

- Functional Group : Ethyl ester (oxygen-based).

- Properties : Higher hydrogen bond acceptor count (4 vs. 3 in the thioester) due to the pyridine nitrogen and ester oxygen. Calculated XLogP3 of 1.4 suggests moderate lipophilicity .

(E)-Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate

- Substituent : Furan-3-yl group at position 4.

- Functional Group : Ethyl ester.

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate

Physicochemical and Reactivity Differences

| Property | (E)-S-Methyl 2-oxo-4-phenylbut-3-enethioate | (E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate |

|---|---|---|

| Molecular Weight | 220.29 g/mol | 205.21 g/mol |

| Functional Group | Thioester (S-methyl) | Ester (O-ethyl) |

| Substituent | Phenyl | Pyridin-4-yl |

| Hydrogen Bond Acceptors | 3 (2 O, 1 S) | 4 (3 O, 1 N) |

| XLogP3 | N/A | 1.4 |

| Reactivity | Higher nucleophilic acyl substitution | Lower reactivity due to ester group |

- Thioester vs. Ester Reactivity : The sulfur atom in the thioester reduces resonance stabilization, making it more reactive toward nucleophiles than oxygen esters. This property is leveraged in biochemical systems (e.g., Coenzyme A) and synthetic acyl transfer reactions .

- Aromatic Substituent Effects : Pyridinyl and furyl groups introduce heteroatoms that influence electronic properties and hydrogen-bonding capacity, affecting solubility and crystal packing .

Spectroscopic and Crystallographic Insights

- NMR Spectroscopy : Thioesters exhibit distinct ¹³C NMR shifts for the carbonyl carbon (~190–200 ppm) compared to esters (~165–175 ppm). The phenyl group’s aromatic protons resonate near 7.2–7.5 ppm in ¹H NMR, while pyridinyl protons show deshielding (8.0–8.5 ppm) .

- Crystallography : Structural elucidation of such compounds often employs programs like SHELXL and ORTEP-3 for refining stereochemistry and hydrogen-bonding networks .

Biologische Aktivität

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methyl ester and thioester functional group, with the molecular formula CHOS. Its structure includes a conjugated system with a double bond, contributing to its reactivity and potential biological activity. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | CHOS |

| Functional Groups | Methyl ester, thioester |

| Conjugation | Present |

Synthesis Methods

Various synthetic pathways have been explored for the preparation of this compound. These include:

- Condensation Reactions : Utilizing organocatalysts to facilitate the formation of the compound from simpler precursors.

- Michael Addition : Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which has shown high yields and enantioselectivities in certain studies .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as a histone deacetylase inhibitor, which is significant in cancer therapy .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study screened various derivatives of this compound against different microbial strains, revealing effective inhibition at specific concentrations.

- Anti-inflammatory Mechanism Investigation : Research indicated that the compound downregulates pro-inflammatory cytokines in cell cultures, highlighting its potential as an anti-inflammatory agent .

- Enzyme Inhibition Assays : Assays conducted on histone deacetylase activity showed that certain derivatives of this compound could inhibit enzyme activity effectively, suggesting a pathway for cancer treatment applications .

Q & A

Q. What are the critical steps to ensure stereochemical purity during the synthesis of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate?

- Methodological Answer : To achieve stereochemical purity, use chiral catalysts or auxiliaries during the thioesterification step. Monitor reaction kinetics via HPLC or chiral GC to track enantiomeric excess. Employ temperature-controlled conditions to minimize thermal racemization. Validate purity using X-ray crystallography or NOESY NMR to confirm the (E)-configuration . Replicate experiments across multiple batches to assess consistency, as outlined in split-plot experimental designs .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine FT-IR (to confirm carbonyl and thioester functional groups), / NMR (to resolve phenyl and alkene protons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural ambiguity, use 2D NMR techniques like COSY and HSQC to assign coupling patterns. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to resolve discrepancies .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Adopt a split-split plot design with factors like temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure. Use four replicates per condition and analyze degradation products via LC-MS. Track half-life using kinetic modeling (e.g., Arrhenius equation for thermal stability). Include inert atmosphere controls to isolate oxidative degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in observed reactivity of this compound across different solvent systems?

- Methodological Answer : Conduct solvatochromic studies using Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. Employ microkinetic modeling to identify rate-determining steps in protic vs. aprotic solvents. Validate hypotheses via isotopic labeling (e.g., in carbonyl groups) to trace mechanistic pathways. Reconcile discrepancies by integrating computational chemistry (MD simulations for solvent-solute interactions) .

Q. How can the environmental fate of this compound be systematically evaluated to assess ecotoxicological risks?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Determine physical-chemical properties (log , hydrolysis rate) via OECD 105/121 guidelines.

- Phase 2 : Use microcosm studies to track biodegradation pathways (GC-MS for metabolite identification).

- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC assays. Cross-reference with QSAR models to predict toxicity endpoints .

Q. What advanced theoretical frameworks explain the compound’s interaction with biological macromolecules?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450. Validate via surface plasmon resonance (SPR) for kinetic binding constants. Integrate molecular dynamics (MD) simulations (NAMD/GROMACS) to study conformational changes in macromolecules. Link findings to broader toxicological theories (e.g., Michaelis-Menten kinetics for metabolic inhibition) .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies between computational predictions and experimental results for this compound?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT). Re-optimize geometries using experimental crystallographic data as constraints. Use Bayesian statistics to quantify uncertainty in both models and experiments. Publish raw datasets and code to enable peer-driven reproducibility checks .

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply Akaike’s Information Criterion (AIC) to compare model fits. For low-dose extrapolation, employ benchmark dose (BMD) modeling. Address outliers via robust regression (e.g., Huber loss functions) and report confidence intervals for EC values .

Theoretical & Epistemological Considerations

Q. How can the compound’s reactivity be contextualized within broader organosulfur chemistry theories?

- Methodological Answer : Frame reactivity using Pearson’s HSAB theory (soft-soft interactions for thioester bonds) and frontier molecular orbital (FMO) analysis for nucleophilic attack sites. Compare with analogous compounds (e.g., thioacetates) to identify electronic or steric deviations. Critically evaluate alignment with Marcus theory for electron-transfer reactions .

Q. What epistemological challenges arise when extrapolating in vitro findings to in vivo systems for this compound?

- Methodological Answer :

Address bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling. Validate in vitro-in vivo correlations (IVIVC) via compartmental analysis. Incorporate uncertainty factors (e.g., interspecies variability) using Monte Carlo simulations. Explicitly document assumptions in toxicity extrapolation to avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.